![molecular formula C12H14N2O3 B2558829 1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea CAS No. 2034565-44-9](/img/structure/B2558829.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea, also known as BFUE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFUE is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based solar cells. They utilize organic dyes as sensitizers to absorb sunlight and convert it into electricity. The compound 1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea has been investigated for its potential in DSSCs. Researchers have synthesized bifuran/biphenyl derivatives containing this compound and evaluated their photophysical, electrochemical, and photovoltaic properties. These derivatives showed overall power conversion efficiencies ranging from 2.93% to 5.51% under standard global AM 1.5 solar conditions. Notably, dye HB-3 exhibited the highest efficiency among the investigated dyes, surpassing the reference Ru(II) dye N3 .
Antibacterial Activity
Interestingly, 5,5’-Dibuthoxy-2,2’-bifuran —initially found in plants—has been extracted from Cordyceps militaris. This compound demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli .
Electrochromic Supercapacitors
Custom-designed P4Fu , a flexible conjugated polyfuran, exhibits excellent electronic structure and inherent electrochromic properties. Through cyclic voltammetry and constant current techniques, researchers have explored its potential in dual-function electrochromic supercapacitors (DES). Notably, it displays significant multicolor behavior, high coloration efficiency (330.5 cm² C⁻¹), and impressive specific capacitance (241.6 F g⁻¹ at 1.0 A g⁻¹), outperforming certain polythiophene derivatives .
Mechanism of Action
Target of action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, protein microarrays, and computational methods .
Mode of action
The interaction of a compound with its targets can be studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and computational docking studies. These methods can provide insights into how the compound binds to its target and the resulting changes in the target’s function .
Biochemical pathways
The affected pathways and their downstream effects can be studied using techniques like metabolomics and proteomics. These techniques can provide a comprehensive view of the metabolic changes and protein interactions that occur when a cell is exposed to the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be studied using various in vitro and in vivo methods. These studies can provide information on how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of a compound’s action can be studied using techniques like flow cytometry, microscopy, and gene expression profiling. These methods can provide information on how the compound affects cellular processes like cell proliferation, cell death, and signal transduction .
Action environment
The influence of environmental factors on a compound’s action, efficacy, and stability can be studied using controlled experiments that vary these factors. For example, the effect of temperature on a compound’s stability can be studied by storing the compound at different temperatures and measuring its degradation over time .
properties
IUPAC Name |
1-ethyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-13-12(15)14-8-9-5-6-11(17-9)10-4-3-7-16-10/h3-7H,2,8H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRZCPRQWCWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.